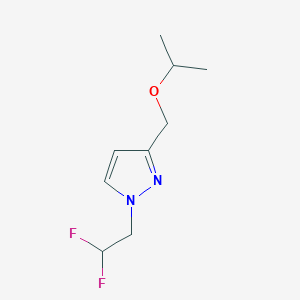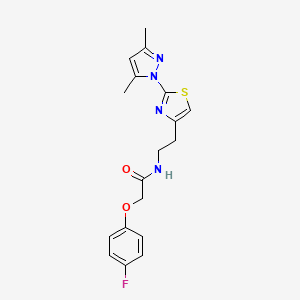sulfanyl]-3-nitrophenyl}methylidene)amine CAS No. 477852-06-5](/img/structure/B2623156.png)
(E)-[(2,4-dichlorophenyl)methoxy]({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methylidene)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique molecular structure. This compound features a combination of dichlorophenyl, methoxy, methylphenylsulfanyl, and nitrophenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,4-dichlorophenylmethanol, which is then reacted with 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzaldehyde under specific conditions to form the desired product. Common reagents used in these reactions include bases like sodium hydroxide and solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal or biological applications.
類似化合物との比較
Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the methoxy and nitrophenyl groups.
4-Methylphenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents.
Uniqueness
(E)-(2,4-dichlorophenyl)methoxysulfanyl]-3-nitrophenyl}methylidene)amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
IUPAC Name |
(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O3S/c1-14-2-7-18(8-3-14)29-21-9-4-15(10-20(21)25(26)27)12-24-28-13-16-5-6-17(22)11-19(16)23/h2-12H,13H2,1H3/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJSEUNDAJRGQ-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(3-chlorophenyl)-3-(2-methoxyphenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2623073.png)
![1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623074.png)

![5-[4-(Trifluoromethyl)pyrimidin-2-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2623079.png)
![2-{[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2623080.png)

![Tert-butyl 2-oxo-1-azaspiro[3.6]decane-1-carboxylate](/img/structure/B2623085.png)

![(2-{[4-(3-methyl-1H-pyrazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B2623088.png)

![2-amino-3-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid dihydrochloride](/img/structure/B2623090.png)

![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N-propylamine](/img/structure/B2623095.png)
![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
